molecular formula C12H10ClN3O3 B2843281 N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-74-6

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2843281
CAS No.: 338774-74-6
M. Wt: 279.68
InChI Key: ZHVRPBMJJCYKOB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrimidine ring. The final product is obtained after hydrolysis and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • N-(4-chlorophenyl)-2-aminobenzamide

Uniqueness

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is unique due to its specific combination of functional groups and its pyrimidine ring structure.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKMTNCQKWDYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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